3-Isopropyl styrene

Description

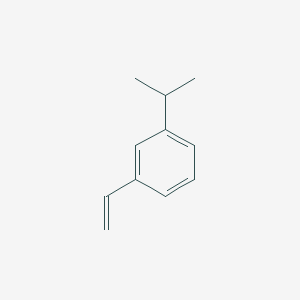

3-Isopropyl styrene is a styrene derivative featuring a vinyl group attached to a benzene ring substituted with an isopropyl group at the meta (3rd) position. For instance, 3-isopropyl-substituted aromatic systems are synthesized via reactions like the Bischler–Napieralski cyclization (yielding 1-substituted 3-isopropyl isoquinolines in moderate yields) or acylation of amines with 3-isopropyl benzaldehyde (e.g., compound 16, synthesized in 62% yield) . The isopropyl group introduces steric bulk and hydrophobicity, influencing reactivity, polarity, and biological activity compared to smaller substituents like methyl.

Properties

IUPAC Name |

1-ethenyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-10-6-5-7-11(8-10)9(2)3/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLJVQCWRRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropyl styrene can be synthesized through several methods. One common approach involves the alkylation of styrene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isopropyl group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 3-isopropyl ethylbenzene. This process is carried out at high temperatures in the presence of a dehydrogenation catalyst, such as iron oxide, to yield the desired styrene derivative.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl styrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group, yielding 3-isopropyl ethylbenzene.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, are commonly used.

Major Products Formed:

Oxidation: 3-isopropyl benzaldehyde, 3-isopropyl benzoic acid.

Reduction: 3-isopropyl ethylbenzene.

Substitution: 3-bromo-1-vinylbenzene, 3-nitro-1-vinylbenzene.

Scientific Research Applications

Polymer Chemistry

Monomer for Copolymerization:

3-Isopropyl styrene serves as a versatile monomer in the synthesis of polymers and copolymers. Its reactivity allows it to participate in radical polymerization, leading to the formation of homopolymers or copolymers when combined with other monomers such as styrene or acrylates. These polymers are utilized in producing plastics, resins, and coatings, enhancing material properties such as flexibility and thermal stability.

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Key Properties | Applications |

|---|---|---|

| Homopolymer | High thermal stability | Automotive parts, electronics |

| Copolymer with Styrene | Improved impact resistance | Packaging materials |

| Copolymer with Acrylates | Enhanced adhesion and durability | Adhesives, sealants |

Material Science

Development of Advanced Materials:

In material science, 3-IPS is used in creating advanced materials such as nanocomposites and block copolymers. The bulky isopropyl group enhances the hydrophobicity of the polymer matrix, making it suitable for applications requiring water resistance and mechanical strength .

Case Study: Water Resistance in Unsaturated Polyester Resins

Research indicates that incorporating 3-IPS into unsaturated polyester resins significantly improves water resistance compared to traditional styrene. This enhancement is attributed to the steric hindrance provided by the isopropyl group, which limits water molecule penetration into the polymer network.

Biomedical Applications

Drug Delivery Systems:

The unique properties of 3-IPS have led to its exploration in biomedical applications, particularly in drug delivery systems. Its ability to form stable polymers can be utilized to encapsulate drugs, allowing for controlled release mechanisms. Research has shown that copolymers containing 3-IPS can enhance the bioavailability of certain therapeutic agents .

Case Study: Polystyrene-Based Medical Devices

Studies have demonstrated that polystyrene derivatives modified with 3-IPS exhibit improved biocompatibility and mechanical properties suitable for medical devices. These modifications can lead to better cell attachment and growth on device surfaces, crucial for implants and prosthetics .

Industrial Applications

Manufacture of Adhesives and Sealants:

this compound is also employed in producing adhesives and sealants due to its excellent bonding properties and flexibility. The incorporation of this compound into adhesive formulations has been shown to improve performance under varying temperature conditions .

Table 2: Industrial Applications of this compound

| Application | Benefits |

|---|---|

| Adhesives | Enhanced adhesion strength |

| Sealants | Improved flexibility and durability |

| Coatings | Better resistance to environmental factors |

Mechanism of Action

The mechanism of action of 3-isopropyl styrene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the isopropyl group acts as an electron-donating group, stabilizing the carbocation intermediate and directing substitution to the ortho and para positions relative to the vinyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The 3-isopropyl group increases molecular weight and hydrophobicity, reducing polarity:

- Polarity : Larger substituents like isopropyl correlate with lower polarity due to fewer electronegative atoms and increased carbon/hydrogen content .

Key Research Findings

- Enzyme Flexibility : In 3-isopropyl malate dehydrogenases, thermophilic enzymes exhibit rigid structures at room temperature, whereas mesophilic variants (with optimized 3-isopropyl interactions) retain catalytic flexibility .

- Antifungal Targets : 3-Isopropyl malate dehydratase is essential for fungal pathogenicity, making it a promising target for antifungal drug discovery .

- Natural Products : 3-Isopropyl-substituted naphthoic acids (e.g., sphaeralcic acid isomers) exhibit unique spectroscopic profiles and bioactivity, underscoring the substituent’s role in natural product diversity .

Biological Activity

3-Isopropyl styrene (CAS Number: 19789-34-5) is an aromatic compound that has garnered interest due to its potential biological activities and applications in various fields, including polymer science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an isopropyl group attached to the styrene backbone. Its chemical formula is , and it has a molecular weight of approximately 146.23 g/mol. The compound's structure allows it to participate in various chemical reactions, including polymerization.

The biological activity of this compound can be attributed to its ability to form reactive intermediates during chemical reactions. The isopropyl group acts as an electron-donating substituent, stabilizing carbocation intermediates in electrophilic aromatic substitution reactions. This stabilization can influence the reactivity and selectivity of subsequent reactions, which is crucial in the synthesis of bioactive compounds.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further investigation in drug development .

- Cytotoxicity : Some studies have reported cytotoxic effects in cancer cell lines, indicating a potential role in cancer therapy. The mechanism may involve apoptosis induction through reactive oxygen species (ROS) generation .

- Polymer Applications : As a monomer, this compound is used in synthesizing specialty polymers that may possess unique biological properties, including biocompatibility and biodegradability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties of various styrene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

- Cytotoxicity Assay :

- Polymer Synthesis :

Data Table: Summary of Biological Activities

Q & A

What synthetic methodologies are recommended for producing high-purity 3-Isopropyl styrene in academic laboratories?

Basic Research Question

The synthesis of this compound typically involves palladium-catalyzed coupling reactions or Friedel-Crafts alkylation, with rigorous purification steps. For laboratory-scale production, a modified Suzuki-Miyaura coupling using isopropyl boronic acid and styrene derivatives under inert conditions (e.g., nitrogen atmosphere) is effective. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Reaction optimization, such as adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C), minimizes byproducts .

How can researchers design copolymerization experiments to determine reactivity ratios for this compound with acrylonitrile?

Advanced Research Question

To determine reactivity ratios (r₁, r₂), employ a Mayo-Lewis copolymerization framework with varying monomer feed ratios. Use low-conversion experiments (<10%) to avoid composition drift. For this compound (M₁) and acrylonitrile (M₂), conduct runs at extreme feed compositions (e.g., f₁₀ ≈ 0.03–0.95) to capture curvature in the copolymer composition plot. Analyze monomer consumption via ¹H NMR or GC-MS. Hessian matrix-based experimental design optimizes parameter estimation, reducing confidence intervals by targeting regions of maximum information density .

What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a THF/hexane mixture. For derivatives like tert-butyl N-[(S)-3-isopropyl-2-oxo-oxiranyl]carbamate, SC-XRD confirms stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions forming R₂²(8) motifs). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software ensures accuracy. Hydrogen atoms are placed geometrically (C–H = 0.96–0.98 Å) .

How should researchers address discrepancies between theoretical and experimental NMR spectra of this compound?

Advanced Research Question

Cross-validate using complementary techniques:

- ¹³C NMR : Compare chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set).

- 2D NMR (HSQC, HMBC) : Resolve coupling patterns and confirm proton-carbon connectivities.

If discrepancies persist, assess solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and dynamic processes (e.g., rotameric equilibria). For unresolved signals, variable-temperature NMR (VT-NMR) can reveal conformational dynamics .

What experimental strategies minimize side reactions during radical polymerization of this compound?

Basic Research Question

Use controlled radical polymerization (ATRP or RAFT) to suppress chain-transfer and termination. Optimize initiator (e.g., AIBN) concentration (0.1–1 mol%) and temperature (60–80°C). Monitor kinetics via in-situ FTIR or dilatometry. For thermal stability, add inhibitors like hydroquinone (50–100 ppm) during storage .

How can researchers apply chemometric methods to resolve overlapping chromatographic peaks in this compound analysis?

Advanced Research Question

Employ multivariate curve resolution-alternating least squares (MCR-ALS) on HPLC-DAD data. Preprocess chromatograms with Savitzky-Golay smoothing and baseline correction. Validate peak purity via singular value decomposition (SVD). For co-eluting impurities, orthogonal methods like GC×GC-TOFMS enhance resolution .

What protocols ensure reproducibility in toxicity assays for this compound derivatives?

Basic Research Question

Follow OECD guidelines for in vitro assays:

- Ames test : Use TA98 and TA100 strains with S9 metabolic activation.

- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination).

Standardize exposure duration (24–48 hr) and solvent controls (DMSO <1% v/v). Triplicate runs and blinded data analysis reduce bias .

How do steric effects from the isopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

Advanced Research Question

The isopropyl group induces steric hindrance, directing EAS to the para position. Computational modeling (e.g., Gaussian09 with M06-2X/6-311++G**) quantifies steric maps and electrostatic potential surfaces. Experimentally, nitration (HNO₃/H₂SO₄) yields para-nitro derivatives as major products (>80%). Analyze regioselectivity via ¹H NMR integration of aromatic protons .

What statistical approaches are recommended for analyzing contradictory kinetic data in this compound polymerization?

Advanced Research Question

Apply Bayesian hierarchical modeling to account for between-study variability. Use Markov chain Monte Carlo (MCMC) sampling (e.g., Stan or PyMC3) to estimate posterior distributions of rate constants. Sensitivity analysis identifies outliers due to initiator purity or temperature fluctuations .

How can researchers validate the environmental stability of this compound under simulated atmospheric conditions?

Basic Research Question

Use a photochemical chamber (λ > 290 nm, 25°C, 50% RH) to simulate UV exposure. Monitor degradation via GC-FID and identify products (e.g., benzaldehyde, acetophenone) via GC-MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with QSAR predictions (EPI Suite) to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.